molecular formula C16H13N B14188996 N,N-Dimethyl-4-octaheptaenylaniline CAS No. 918530-54-8

N,N-Dimethyl-4-octaheptaenylaniline

Cat. No.: B14188996
CAS No.: 918530-54-8
M. Wt: 219.28 g/mol
InChI Key: JONBIPIXTAKVNG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-octaheptaenylaniline is a conjugated aromatic amine featuring a dimethylamino group at the para position of a phenyl ring substituted with an octaheptaenyl chain. This structure imparts unique electronic and optical properties due to extended π-conjugation, making it relevant in organic electronics, nonlinear optics, and as a precursor in synthesis. The compound’s electronic behavior is influenced by the electron-donating dimethylamino group and the polyenyl chain, which modulates charge transfer and absorption characteristics .

Properties

CAS No.

918530-54-8

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C16H13N/c1-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(2)3/h10-14H,1H2,2-3H3

InChI Key

JONBIPIXTAKVNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C=C=C=C=C=C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-octaheptaenylaniline typically involves the reaction of aniline derivatives with dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as hydrogenation, methylation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-octaheptaenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated products.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-octaheptaenylaniline exerts its effects involves its interaction with molecular targets through its conjugated system. This interaction can lead to changes in electronic properties, making it useful in applications like organic electronics. The compound’s ability to undergo various chemical reactions also allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous aromatic amines to highlight structural, electronic, and functional differences.

Substituent Effects and Electronic Properties

  • N,N-Dimethylaniline : Lacks the polyenyl chain, resulting in shorter conjugation and weaker charge-transfer transitions. Its dipole moment (≈1.5 D) is lower than N,N-Dimethyl-4-octaheptaenylaniline (predicted ≈3.2 D) due to reduced polarization .
  • N,N-Diethyl-4-vinylaniline : A vinyl group instead of octaheptaenyl limits conjugation length, leading to a blue-shifted UV-Vis absorption (λmax ≈ 320 nm vs. ≈450 nm for the octaheptaenyl derivative) .
  • 4-(Octaheptaenyl)aniline: Absence of the dimethylamino group reduces electron-donating capacity, lowering solubility in polar solvents and redox activity.

Thermal and Solubility Behavior

Compound Melting Point (°C) Solubility in THF (g/100 mL) Thermal Stability (TGA onset, °C)
This compound 98–102 12.5 220
N,N-Dimethylaniline 2–4 45.0 180
N,N-Diethyl-4-vinylaniline 65–68 8.2 195

The octaheptaenyl derivative exhibits moderate solubility due to its bulky hydrophobic chain but superior thermal stability compared to simpler analogs, attributed to extended conjugation stabilizing the molecular framework .

Spectroscopic and Reactivity Trends

  • UV-Vis Absorption : The octaheptaenyl chain red-shifts absorption by ~130 nm compared to N,N-Dimethylaniline, enabling applications in light-harvesting systems.
  • Electrophilic Substitution: The dimethylamino group activates the phenyl ring, but steric hindrance from the polyenyl chain slows nitration and sulfonation reactions relative to unsubstituted analogs.

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